molecular formula C21H25N5O B1210894 Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- CAS No. 157012-69-6

Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-

Cat. No.: B1210894
CAS No.: 157012-69-6
M. Wt: 363.5 g/mol
InChI Key: WLTJDXFDYLFDCH-UHFFFAOYSA-N
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Description

Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as kinase inhibitors and apoptosis inducers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrolo[2,3-d]pyrimidine precursors with phenolic compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play crucial roles in cell signaling and regulation. By binding to the active sites of these kinases, Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- can disrupt cellular processes such as proliferation and apoptosis. This makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This unique structure contributes to its potent biological activities and potential as a therapeutic agent .

Properties

CAS No.

157012-69-6

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

2-(7-methyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidin-6-yl)phenol

InChI

InChI=1S/C21H25N5O/c1-24-17(15-8-2-3-9-18(15)27)14-16-19(24)22-21(26-12-6-7-13-26)23-20(16)25-10-4-5-11-25/h2-3,8-9,14,27H,4-7,10-13H2,1H3

InChI Key

WLTJDXFDYLFDCH-UHFFFAOYSA-N

SMILES

CN1C(=CC2=C1N=C(N=C2N3CCCC3)N4CCCC4)C5=CC=CC=C5O

Canonical SMILES

CN1C(=CC2=C1N=C(N=C2N3CCCC3)N4CCCC4)C5=CC=CC=C5O

157012-69-6

Synonyms

U 91736B
U 91736B, monohydrobromide
U-91736B

Origin of Product

United States

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